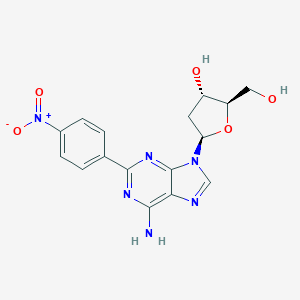
2-(p-Nitrophenyl)-2'-deoxyadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Nitrophenyl)-2'-deoxyadenosine (NPdA) is a modified nucleoside that has gained attention in scientific research due to its unique properties. It is a non-natural analog of deoxyadenosine, where the hydrogen atom at the 2'-position of the ribose sugar is replaced by a nitrophenyl group. This modification alters the physicochemical properties of the nucleoside, making it a useful tool for studying various biological processes.
作用機序
The mechanism of action of 2-(p-Nitrophenyl)-2'-deoxyadenosine is not fully understood, but it is believed to act as a DNA intercalator, where it inserts itself between the base pairs of DNA. This can cause structural changes in the DNA, which can affect DNA replication, repair, and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit DNA polymerase activity, which can affect DNA replication. It has also been shown to induce DNA damage and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-(p-Nitrophenyl)-2'-deoxyadenosine in lab experiments is that it is a non-natural analog of deoxyadenosine, which means that it is not present in normal DNA. This makes it a useful tool for studying DNA replication and repair, as it can be specifically incorporated into DNA strands. However, one limitation is that the synthesis of this compound is a multi-step process, which can be time-consuming and expensive.
将来の方向性
There are many future directions for the use of 2-(p-Nitrophenyl)-2'-deoxyadenosine in scientific research. One direction is the development of new methods for the synthesis of this compound, which can make it more accessible to researchers. Another direction is the use of this compound as a tool for studying epigenetic modifications, as it can be incorporated into DNA strands and can be used to study the binding of proteins to modified DNA. Additionally, this compound can be used as a potential therapeutic agent for the treatment of cancer and inflammatory diseases, which can be explored in future studies.
In conclusion, this compound is a modified nucleoside that has unique properties and has been used in various scientific research applications. Its synthesis method is a multi-step process, and it can be specifically incorporated into DNA strands. This compound has many potential future directions, including the development of new synthesis methods and its use as a therapeutic agent.
合成法
The synthesis of 2-(p-Nitrophenyl)-2'-deoxyadenosine is a multi-step process that involves the protection and deprotection of functional groups. The starting material is 2'-deoxyadenosine, which is protected at the 3'- and 5'-positions with tert-butyldimethylsilyl groups. The 2'-hydroxyl group is then selectively oxidized to a ketone using Dess-Martin periodinane. The resulting ketone is then reacted with p-nitrophenylhydrazine to form the nitrophenylhydrazone. The tert-butyldimethylsilyl groups are then removed, and the product is purified using column chromatography.
科学的研究の応用
2-(p-Nitrophenyl)-2'-deoxyadenosine has been used in various scientific research applications due to its unique properties. It has been used as a probe to study DNA replication and repair, as it can be incorporated into DNA strands and can be detected using UV spectroscopy. It has also been used as a tool to study the binding of proteins to DNA, as the nitrophenyl group can be used as a fluorescent probe.
特性
CAS番号 |
109875-45-8 |
|---|---|
分子式 |
C16H16N6O5 |
分子量 |
372.34 g/mol |
IUPAC名 |
(2R,3S,5R)-5-[6-amino-2-(4-nitrophenyl)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H16N6O5/c17-14-13-16(21(7-18-13)12-5-10(24)11(6-23)27-12)20-15(19-14)8-1-3-9(4-2-8)22(25)26/h1-4,7,10-12,23-24H,5-6H2,(H2,17,19,20)/t10-,11+,12+/m0/s1 |
InChIキー |
UNGJDJLXCLUONS-QJPTWQEYSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)C4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)C4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)C4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



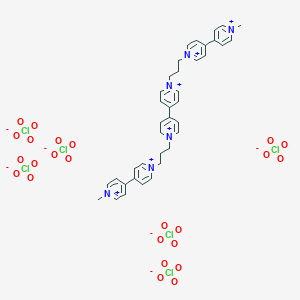



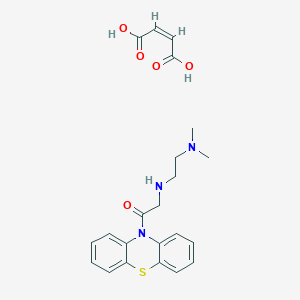
![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)





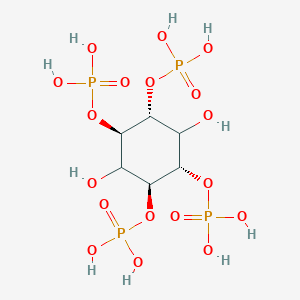
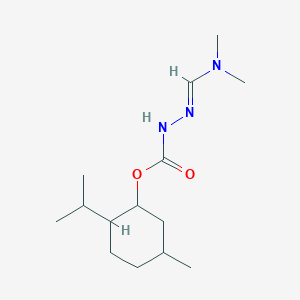
![(2S)-2-[(E,3R)-3-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B217608.png)